molecular formula C13H17ClFNO B8256750 3-fluoro Deschloroketamine (hydrochloride) CAS No. 2657761-24-3

3-fluoro Deschloroketamine (hydrochloride)

Cat. No.: B8256750
CAS No.: 2657761-24-3
M. Wt: 257.73 g/mol
InChI Key: UPXLTENMYFBLDH-UHFFFAOYSA-N
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Description

3-Fluoro Deschloroketamine (hydrochloride) is a synthetic compound belonging to the arylcyclohexylamine class. It is structurally related to ketamine, a well-known dissociative anesthetic. The compound is characterized by the substitution of a fluorine atom at the third position of the phenyl ring, replacing the chlorine atom found in ketamine. This modification results in unique pharmacological properties, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro Deschloroketamine (hydrochloride) involves several steps:

Industrial Production Methods: Industrial production of 3-Fluoro Deschloroketamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro Deschloroketamine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluoro Deschloroketamine (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro Deschloroketamine (hydrochloride) involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. By binding to the receptor, it inhibits the excitatory neurotransmitter glutamate, leading to dissociative and anesthetic effects. The compound also affects other neurotransmitter systems, contributing to its complex pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro Deschloroketamine (hydrochloride) is unique due to its specific fluorine substitution, which alters its pharmacokinetics and pharmacodynamics compared to other ketamine analogues.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c1-15-13(8-3-2-7-12(13)16)10-5-4-6-11(14)9-10;/h4-6,9,15H,2-3,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXLTENMYFBLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346146
Record name 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657761-24-3
Record name 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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